2-{[2-(5-CHLOROTHIOPHEN-2-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
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Overview
Description
2-{[2-(5-CHLOROTHIOPHEN-2-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(5-CHLOROTHIOPHEN-2-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the cyclization of pyridine derivatives followed by thiazole heterocycle annulation . One common method involves the reaction of 1-(6-methoxypyridin-2-yl)-thiourea with lithium bromide and bromine in acetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(5-CHLOROTHIOPHEN-2-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-{[2-(5-CHLOROTHIOPHEN-2-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(5-CHLOROTHIOPHEN-2-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chlorothiophen-2-yl)acetic acid
- 1-(4-Chlorothiophen-2-yl)ethanone
- 2-(5-chlorothiophen-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-{[2-(5-CHLOROTHIOPHEN-2-YL)-2-OXOETHYL]SULFANYL}-7-HYDROXY-4H,5H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a thiazolo[4,5-b]pyridine core with a chlorothiophene moiety and a hydroxy group makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3S3/c13-8-2-1-7(20-8)6(17)4-19-12-15-11-10(21-12)5(16)3-9(18)14-11/h1-3H,4H2,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRQOEBPKQKYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CSC2=NC3=C(S2)C(=CC(=O)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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